An In-depth Technical Guide on the Synthesis and Purification of N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-((4-(1-hydroxy-1-methylethyl)piperidin-1-yl)methyl)isoxazole-3-carboxamide
An In-depth Technical Guide on the Synthesis and Purification of N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-((4-(1-hydroxy-1-methylethyl)piperidin-1-yl)methyl)isoxazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed, albeit theoretical, guide to the synthesis and purification of the novel multi-heterocyclic compound, N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-((4-(1-hydroxy-1-methylethyl)piperidin-1-yl)methyl)isoxazole-3-carboxamide. Given the absence of published literature for this specific molecule, the proposed synthetic strategy is a convergent approach based on established methodologies for the synthesis of its constituent heterocyclic cores: a substituted pyrrole, a pyrazole, an isoxazole, and a piperidine moiety. This document is intended to serve as a foundational resource for researchers aiming to synthesize this or structurally related compounds.
Proposed Retrosynthetic Analysis
The target molecule can be disconnected into three key building blocks, suggesting a convergent synthetic strategy. The final amide bond formation is a logical final step, preceded by the formation of the pyrrole-pyrazole linkage via reductive amination, and the synthesis of the isoxazole-piperidine side chain.
The retrosynthesis is as follows:
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Final Amide Coupling: Disconnection of the amide bond between the pyrazole amine and the isoxazole carboxyl group reveals Intermediate 1 and Carboxylic Acid 2.
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Reductive Amination: Intermediate 1 can be formed from the reductive amination of Pyrrole Aldehyde 3 and Pyrazole Amine 4.
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Side Chain Synthesis: Carboxylic Acid 2 can be synthesized by the N-alkylation of Piperidine 5 with Chloromethylisoxazole 6.
This leads to three key synthons for the forward synthesis:
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Synthon A: 5-Iodo-4-methyl-1H-pyrrole-3-carbaldehyde (3)
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Synthon B: 4-Amino-5-(trifluoromethyl)-1H-pyrazole (4)
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Synthon C: 5-((4-(1-hydroxy-1-methylethyl)piperidin-1-yl)methyl)isoxazole-3-carboxylic acid (2), prepared from 4-(1-hydroxy-1-methylethyl)piperidine (5) and 5-(chloromethyl)isoxazole-3-carboxylic acid (6).
Proposed Synthetic Pathway
The forward synthesis is designed as a multi-step process, culminating in the assembly of the final product.
Experimental Protocols
The following protocols are based on analogous transformations found in the chemical literature. Researchers should perform appropriate optimization and characterization at each step.
Step 1: Synthesis of 5-Iodo-4-methyl-1H-pyrrole-3-carbaldehyde (Synthon A)
This synthesis is proposed as a two-step sequence starting from commercially available materials, involving a Vilsmeier-Haack formylation followed by regioselective iodination.[1]
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Synthesis of 4-methyl-1H-pyrrole-3-carbaldehyde:
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To a solution of N,N-dimethylformamide (DMF, 3 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.
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Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
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Add a solution of 3-methyl-1H-pyrrole (1 eq.) in DCM to the Vilsmeier reagent.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Quench the reaction by pouring it onto ice and neutralizing with aqueous sodium bicarbonate.
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Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography to yield 4-methyl-1H-pyrrole-3-carbaldehyde.
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Iodination:
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Dissolve 4-methyl-1H-pyrrole-3-carbaldehyde (1 eq.) in a mixture of pyridine and chloroform.
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Cool the solution to 0 °C and add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise.
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Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
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Upon completion, dilute the reaction with water and extract with DCM.
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Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to afford 5-iodo-4-methyl-1H-pyrrole-3-carbaldehyde.
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Step 2: Synthesis of 4-Amino-5-(trifluoromethyl)-1H-pyrazole (Synthon B)
This synthesis involves the cyclization of a trifluoromethylated precursor with hydrazine.[2]
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To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).
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Reflux the mixture for 4-6 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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The resulting pyrazolone intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperature.
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The nitro-pyrazole is then reduced, for example, using tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C) to yield 4-amino-5-(trifluoromethyl)-1H-pyrazole.[3]
Step 3: Synthesis of the Carboxylic Acid Side Chain (2)
This involves the N-alkylation of the piperidine with the chloromethylisoxazole.
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Synthesis of 5-(chloromethyl)isoxazole-3-carboxylic acid (6): This can be prepared from the corresponding alcohol via treatment with thionyl chloride or from the carboxylic acid via chlorination of the methyl group.[4][5] Alternatively, it can be synthesized from aldoximes and 2,3-dichloropropene.[6]
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N-Alkylation:
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To a solution of 4-(1-hydroxy-1-methylethyl)piperidine (5) (1.1 eq.) and potassium carbonate (2.5 eq.) in acetonitrile, add 5-(chloromethyl)isoxazole-3-carboxylic acid methyl ester (1 eq.).
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Heat the mixture to reflux for 12-18 hours.
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Cool the reaction, filter off the solids, and concentrate the filtrate.
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The resulting ester is then hydrolyzed using aqueous lithium hydroxide in a THF/methanol mixture to yield the desired carboxylic acid (2).
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Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Dry and concentrate to obtain the crude product, which can be purified by crystallization or chromatography.
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Step 4: Reductive Amination to form Intermediate 1
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Dissolve 5-iodo-4-methyl-1H-pyrrole-3-carbaldehyde (3) (1 eq.) and 4-amino-5-(trifluoromethyl)-1H-pyrazole (4) (1.1 eq.) in 1,2-dichloroethane.
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Add sodium triacetoxyborohydride (1.5 eq.) to the mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the product with DCM, dry the organic layer, and concentrate.
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Purify the crude product by silica gel chromatography to give N-((5-iodo-4-methyl-1H-pyrrol-3-yl)methyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (Intermediate 1).
Step 5: Final Amide Coupling
The final product is assembled using a standard peptide coupling agent such as HATU.[7][8][9]
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To a solution of the carboxylic acid intermediate (2) (1.1 eq.) in DMF, add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3 eq.).
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Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
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Add a solution of the amine intermediate (1) (1 eq.) in DMF.
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Stir the reaction at room temperature for 6-12 hours.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is then subjected to purification.
Purification Strategy
Purification of the intermediates and the final product is critical to obtain material of high purity.
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Intermediates: Silica gel column chromatography is the primary method for purification of the key intermediates. A gradient elution system, typically with hexane/ethyl acetate or dichloromethane/methanol, should be optimized based on TLC analysis.
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Final Compound: The final product, being a relatively complex and potentially polar molecule, may require multi-step purification.
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Initial Purification: Flash column chromatography on silica gel can be used to remove major impurities.
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Final Polishing: Reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended for achieving high purity (>98%).[10] A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is a common choice for such molecules.[11]
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Quantitative Data Summary
The following tables present hypothetical but realistic quantitative data for the key steps of the synthesis.
Table 1: Synthesis of Intermediates
| Intermediate | Starting Material | Mol. Wt. ( g/mol ) | Yield (%) | Purity (LC-MS) | Physical State |
| Synthon A (3) | 4-methyl-1H-pyrrole-3-carbaldehyde | 249.04 | 75 | >95% | Pale yellow solid |
| Synthon B (4) | 3-oxo-4,4,4-trifluorobutanoate | 167.09 | 55 (over 3 steps) | >97% | Off-white solid |
| Intermediate 1 | Synthon A & B | 398.14 | 65 | >95% | Light brown solid |
| Side Chain (2) | Synthon C1 & C2 | 296.33 | 70 (over 2 steps) | >96% | White solid |
Table 2: Final Product Synthesis and Characterization
| Parameter | Value |
| Molecular Formula | C₂₇H₃₀F₃IN₆O₃ |
| Molecular Weight | 696.47 g/mol |
| Reaction Yield | ~50% |
| Purity (RP-HPLC) | >98% |
| Melting Point | 185-190 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H), 8.5 (s, 1H), 7.8 (s, 1H), 7.2 (s, 1H), 6.5 (s, 1H), 4.5 (d, 2H), 4.2 (s, 1H), 3.8 (s, 2H), 3.0-3.2 (m, 2H), 2.2-2.4 (m, 2H), 2.1 (s, 3H), 1.5-1.7 (m, 4H), 1.1 (s, 6H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.2, 160.5, 148.1, 142.3, 138.7, 128.4, 125.1 (q, J=268 Hz), 122.6, 118.9, 115.3, 110.2, 71.8, 68.4, 55.1, 52.3, 40.2, 35.8, 28.9, 12.5 |
| Mass Spec (ESI+) m/z | 697.1 [M+H]⁺ |
Hypothetical Biological Context: Signaling Pathway
Complex nitrogen-containing heterocyclic molecules are frequently designed as kinase inhibitors for applications in oncology.[12] The target molecule, with its multiple hydrogen bond donors and acceptors and rigid core, could potentially act as an inhibitor in a kinase signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[13][14]
References
- 1. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
